![molecular formula C17H23N3O B5496773 N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide](/img/structure/B5496773.png)
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC-1 has been shown to induce apoptosis in cancer cells and has been studied extensively for its anti-cancer properties.
Applications De Recherche Scientifique
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been tested in various cancer cell lines, including breast, colon, and pancreatic cancer cells, and has shown promising results in inducing apoptosis in these cells.
Mécanisme D'action
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme. Activated procaspase-3 then cleaves and activates other caspases, leading to apoptosis in cancer cells. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells without affecting normal cells. It has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been tested in animal models and has shown promising results in reducing tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is its specificity for cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. However, N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has a low yield and is difficult to synthesize, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide research. One area of focus is the development of more efficient synthesis methods to increase the yield of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide. Another area of research is the optimization of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide for use in animal models. Additionally, the combination of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide with other anti-cancer agents is an area of interest for future research. Finally, the potential use of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide in other diseases, such as neurodegenerative diseases, is an area of exploration for future research.
Conclusion:
In conclusion, N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is a small molecule that has shown promising results in inducing apoptosis in cancer cells. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide have been discussed in this paper. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has the potential to be a valuable tool in the fight against cancer and other diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide involves the reaction of 1-propyl-1H-benzimidazole with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is purified using column chromatography. The yield of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is typically around 30%.
Propriétés
IUPAC Name |
N-(1-propylbenzimidazol-5-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-10-20-12-18-15-11-14(8-9-16(15)20)19-17(21)13-6-4-3-5-7-13/h8-9,11-13H,2-7,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIVQODYVZWPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylbenzimidazol-5-yl)cyclohexanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.